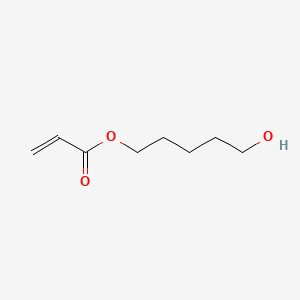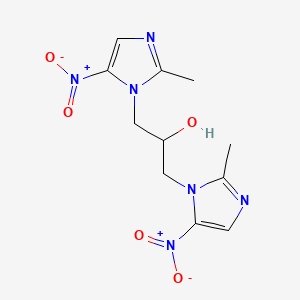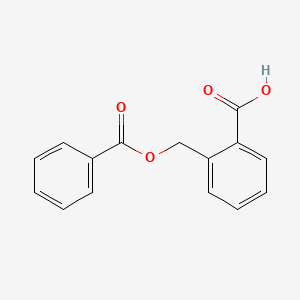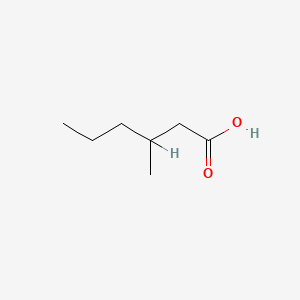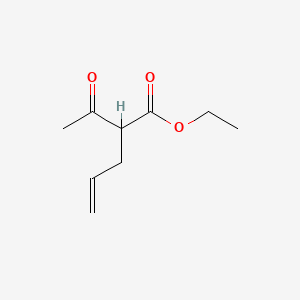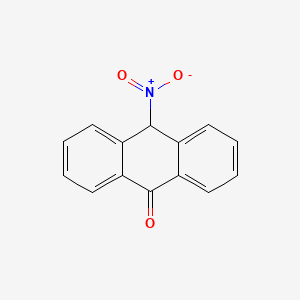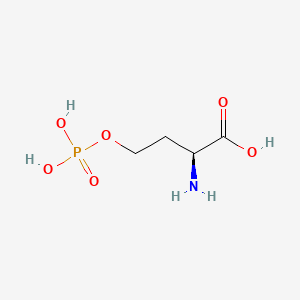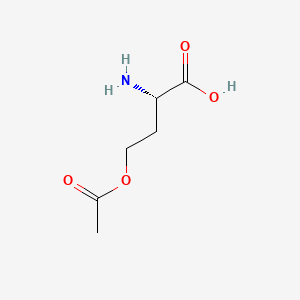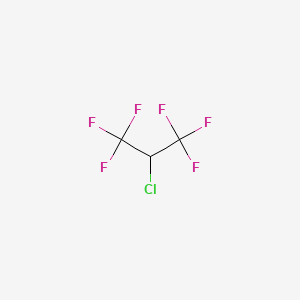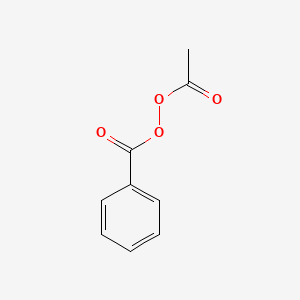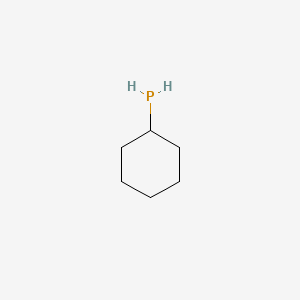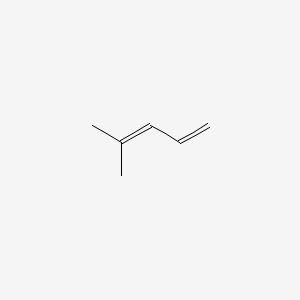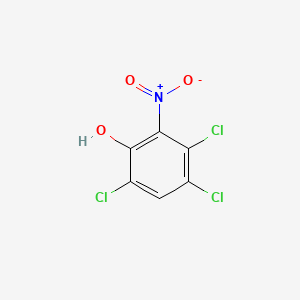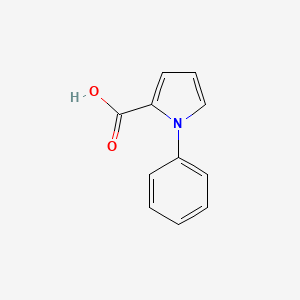
1-phenyl-1H-pyrrole-2-carboxylic acid
説明
1-Phenyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the linear formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 1-phenyl-1H-pyrrole-2-carboxylic acid is 1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-Phenyl-1H-pyrrole-2-carboxylic acid is a white solid . It has a molecular weight of 187.2 .科学的研究の応用
Hydrogen-Bonding in Solid-State Networks
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives exhibit the ability to form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks in solid state due to bidentate hydrogen-bonded contacts. Such properties are influenced by substitutions on the phenyl ring, making these derivatives useful in material science for creating structured networks (Lin, Geib, & Hamilton, 1998).
Synthesis of Pyrrole Derivatives
A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction of 2H-azirines with enamines. This method can produce a range of pyrrole derivatives, which are important in organic synthesis and pharmaceutical research (Law et al., 1984).
NMR Chemical Shift Assignments
Research has provided complete 13C NMR chemical shift assignments for various 1H-pyrrole-2-carboxylic acid esters and amides. This information is crucial for understanding the structural and electronic properties of these compounds (Sammes, Katritzky, & Law, 1986).
Molecular Structure Insights
Studies on the molecular structure of 1-phenyl-1H-pyrrole-2-carboxylic acid derivatives, such as the impact of a trifluoromethyl group on the structure and aromaticity of the pyrrole ring, have been conducted. These insights are valuable for designing molecules with specific properties (Faigl et al., 1999).
Intercommunicating Iron Centers in Ferrocenyl Pyrroles
Derivatives of 1-phenyl-1H-pyrrole, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, have been synthesized and studied for their electronic and structural properties. These compounds show significant electron delocalization and are of interest for their electrochemical properties, which could have applications in materials science and molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).
Crystallization and Molecular Structures
The crystallization of 1-phenyl-1H-pyrrole-2-carboxylic acid derivatives, such as 3,4-diphenylpyrrole-2,5-dicarboxylic acid, has been studied. This research provides insights into the hydrogen bonding and molecular structures of these compounds, which are important for understanding their solid-state behavior (Prayzner et al., 1996).
Synthesis of Corrosion Inhibitors
1H-pyrrole-2,5-dione derivatives have been synthesized and investigated as corrosion inhibitors for carbon steel. These studies are crucial for developing new materials that can prevent corrosion in industrial applications (Zarrouk et al., 2015).
Applications in Agriculture
Derivatives of 1H-pyrrole, like (E) - 4 - arylacryloyl - 3,5 - dimethyl - 1H - pyrrole - 2 - carboxylic acids, have been synthesized and researched as growth-promotion factors for seeds of grain crops. This line of research is significant for agricultural science, aiming to enhance crop yields and growth efficiency (Mikhedkina et al., 2019).
特性
IUPAC Name |
1-phenylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLCQPJLSFPJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280909 | |
| Record name | 1-phenyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
78540-03-1 | |
| Record name | 78540-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylpyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



